6-methoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as coumarin-3-carboxamide, is a chemical compound with a wide range of applications in scientific research. It belongs to the coumarin family of compounds and is a derivative of the natural product coumarin. In
Scientific Research Applications
Structural Analysis
The structural properties of related chromene compounds have been extensively studied. For example, the synthesis and crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, including a polymorph of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, have been analyzed (Reis et al., 2013). These studies are vital for understanding the molecular interactions and potential applications of such compounds in various fields.
Fluorescent Probes
Chromene derivatives, including those similar to 6-methoxy-2-oxo-2H-chromene-3-carboxamide, have been proposed as novel fluorescent probes. A study by Bekhradnia et al. (2016) reported an efficient method for preparing nitro-3-carboxamide coumarin derivatives as fluorescent chemosensors, specifically for detecting Cu(2+) ions in aqueous solutions (Bekhradnia et al., 2016).
Fluorescence Properties
The fluorescence properties of chromene-based compounds have been a subject of interest. For instance, Shi et al. (2017) synthesized benzo[c]coumarin carboxylic acids and investigated their fluorescence properties in both ethanol solution and solid state, highlighting the potential for various applications, including as fluorescent markers (Shi et al., 2017).
Antibacterial and Antifungal Properties
A variety of chromene derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For example, Mahesh et al. (2022) synthesized new oxadiazole derivatives containing the 2H-chromen-2-one moiety and assessed their potential as antimicrobial agents (Mahesh et al., 2022).
G Protein-Coupled Receptor Studies
Chromene compounds have also been used in the study of G protein-coupled receptors (GPCRs). Thimm et al. (2013) synthesized a tritium-labeled 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid to study the orphan GPCR GPR35, demonstrating its potential in receptor-ligand interaction studies (Thimm et al., 2013).
Electronic Properties
Studies have also focused on the electronic properties of chromene derivatives. Evecen and Tanak (2016) conducted quantum chemical studies on (6-Methoxy-2-oxo-2H-chromen-4-yl)-methyl pyrrolidine-1-carbodithioate, exploring its molecular structure, spectroscopic, and electronic properties, which are crucial for understanding its potential applications in electronic devices and materials science (Evecen & Tanak, 2016).
Photoluminescence Materials
Chromene derivatives have also been explored for their photoluminescence properties. Shi and Zhang (2020) synthesized water-soluble sodium 8-carboxy-7-hydroxy-6-oxo-6H-benzo[c]chromene-2-sulfonates, demonstrating their strong photoluminescence and potential application in detecting Fe3+ ions (Shi & Zhang, 2020).
Properties
IUPAC Name |
6-methoxy-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEQGHGXZZFVBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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